molecular formula C8H15NO5 B6185993 1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid CAS No. 2624137-40-0

1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid

Cat. No.: B6185993
CAS No.: 2624137-40-0
M. Wt: 205.2
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Description

1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid is a chemical compound that falls under the category of amines. It is a derivative of 1,2-diaminocyclopropane and exhibits unique physical and chemical properties. This compound is known for its versatility and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopropyl)cyclopropan-1-ol typically involves the reaction of 1,2-diaminocyclopropane with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropylamines.

Scientific Research Applications

1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine and alcohol, it can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. These interactions can influence various biological and chemical processes, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

    1,2-diaminocyclopropane: A precursor to 1-(3-aminopropyl)cyclopropan-1-ol with similar chemical properties.

    3-aminopropan-1-ol: A related compound with a similar structure but different reactivity and applications.

    Cyclopropylamine: Another related compound with distinct chemical and biological properties.

Uniqueness

1-(3-aminopropyl)cyclopropan-1-ol, oxalic acid is unique due to its combination of a cyclopropane ring and an amino alcohol functional group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

2624137-40-0

Molecular Formula

C8H15NO5

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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